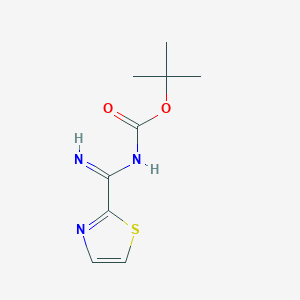
(2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid is an organoboron compound with the molecular formula C10H14BFO3 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid typically involves the reaction of a suitable aryl halide with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of a carbon-carbon bond between the aryl halide and the boronic acid . The reaction conditions often include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents can be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of functionalized aromatic compounds.
科学的研究の応用
(2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid has several scientific research applications:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of (2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid in chemical reactions involves the formation of a boronate complex with a suitable partner molecule. This complex can then undergo various transformations, such as transmetalation in Suzuki-Miyaura coupling reactions, where the boron atom transfers its organic group to a metal catalyst, facilitating the formation of a new carbon-carbon bond .
類似化合物との比較
Similar Compounds
2-Fluoro-6-methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of a propoxy group.
2-Fluoro-3-methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of a propoxy group.
Uniqueness
(2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the propoxy group can affect the compound’s solubility, stability, and interaction with other molecules, making it a valuable tool in synthetic chemistry.
特性
分子式 |
C10H14BFO3 |
|---|---|
分子量 |
212.03 g/mol |
IUPAC名 |
(2-fluoro-3-methyl-6-propoxyphenyl)boronic acid |
InChI |
InChI=1S/C10H14BFO3/c1-3-6-15-8-5-4-7(2)10(12)9(8)11(13)14/h4-5,13-14H,3,6H2,1-2H3 |
InChIキー |
SXCSTKVAYUMLAH-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1F)C)OCCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloropyrazolo[1,5-A]pyridin-5-amine](/img/structure/B14029748.png)












